- Preparation of heteroaryl saccharins and related compounds useful as Gpr120 modulators for the treatment of diseases, World Intellectual Property Organization, , ,
Cas no 936-16-3 (2,3-dihydro-1,2-benzothiazole 1,1-dioxide)
936-16-3 structure
Product Name:2,3-dihydro-1,2-benzothiazole 1,1-dioxide
Numero CAS:936-16-3
MF:C7H7NO2S
MW:169.200980424881
MDL:MFCD03426201
CID:806499
PubChem ID:13638
Update Time:2025-06-11
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2-Benzisothiazole,2,3-dihydro-, 1,1-dioxide
- 2,3-DIHYDRO-1,1-DIOXO-1,2-BENZISOTHIAZOLE
- 2,3-Dihydro-1,2-benzisothiazole 1,1-Dioxide
- 2,3-dihydro-1,2-benzothiazole 1,1-dioxide
- 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide
- 1,2-Benzoisothiazoline 1,1-dioxide
- 1,2-Bitdo
- 2,3-DIAMIDOXIMONAPHTHALENE
- 2,3-dihydro-1,2-benzisothiazole
- 2,3-dihydro-1,2-benzisothiazole-1,1-dioxide
- 2,3-dihydro-benz[d]isothiazole-1,1-dioxide
- 1,2-Benzisothiazole, 2,3-dihydro-, 1,1-dioxide
- ZLO53QJF59
- 1,2-benzisothiazoline 1,1-dioxide
- Benzylsultame
- NSC362815
- GVYVHZKTSVDMNT-UHFFFAOYSA-N
- AK162349
- ST24038548
- 2,3-dihydro-1,2-benzoisothiazole 1,1-dioxide
- 2,3-di
- 1,2-Benzisothiazoline, 1,1-dioxide (7CI, 8CI)
- 2,3-Dihydro-1λ6,2-benzothiazole-1,1-dione
- 2,3-Dihydrobenz[d]isothiazole 1,1-dioxide
- 2,3-Dihydrobenzoisothiazole 1,1-dioxide
- Benz[d]isothiazoline 1,1-dioxide
- Benzylsultam
- NSC 362815
- AKOS006276699
- CHEMBL81566
- 2,3-DIHYDROBENZ(D)ISOTHIAZOLE 1,1-DIOXIDE
- MFCD03426201
- Q27295703
- BENZ(D)ISOTHIAZOLINE 1,1-DIOXIDE
- NSC-362815
- EN300-312734
- CS-W005895
- SCHEMBL61176
- XH1316
- Z1198162686
- F1905-7319
- DTXSID80239477
- 2,3-DIHYDRO-1??,2-BENZOTHIAZOLE-1,1-DIONE
- AB92834
- 2,3-Dihydrobenzo[d]isothiazole1,1-dioxide
- UNII-ZLO53QJF59
- 936-16-3
- DS-7771
- 2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione
-
- MDL: MFCD03426201
- Inchi: 1S/C7H7NO2S/c9-11(10)7-4-2-1-3-6(7)5-8-11/h1-4,8H,5H2
- Chiave InChI: GVYVHZKTSVDMNT-UHFFFAOYSA-N
- Sorrisi: O=S1(C2C(=CC=CC=2)CN1)=O
Proprietà calcolate
- Massa esatta: 169.02000
- Massa monoisotopica: 169.019749
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 11
- Conta legami ruotabili: 0
- Complessità: 242
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 54.6
- XLogP3: 0.5
Proprietà sperimentali
- Densità: 1.396
- Punto di ebollizione: 325.8°C at 760 mmHg
- Punto di infiammabilità: 150.9°C
- Indice di rifrazione: 1.606
- PSA: 54.55000
- LogP: 1.88810
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H332-H335
- Dichiarazione di avvertimento: P261-P280-P305+P351+P338
- Condizioni di conservazione:Sealed in dry,Room Temperature
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Dati doganali
- CODICE SA:2934991000
- Dati doganali:
Codice doganale cinese:
2934991000Panoramica:
2934991000. Sulfolactone e sulfolactam. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2934991000. sultani e sultami. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059003679-250mg |
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide |
936-16-3 | 96% | 250mg |
$167.58 | 2023-08-31 | |
| Alichem | A059003679-1g |
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide |
936-16-3 | 96% | 1g |
$466.52 | 2023-08-31 | |
| Alichem | A059003679-5g |
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide |
936-16-3 | 96% | 5g |
$1362.10 | 2023-08-31 | |
| Chemenu | CM112481-1g |
1,2-Benzisothiazole, 2,3-dihydro-, 1,1-dioxide |
936-16-3 | 96% | 1g |
$397 | 2021-08-06 | |
| Chemenu | CM112481-5g |
1,2-Benzisothiazole, 2,3-dihydro-, 1,1-dioxide |
936-16-3 | 96% | 5g |
$1148 | 2021-08-06 | |
| TRC | B204043-10mg |
2,3-Dihydro-1,2-benzisothiazole 1,1-Dioxide |
936-16-3 | 10mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B204043-50mg |
2,3-Dihydro-1,2-benzisothiazole 1,1-Dioxide |
936-16-3 | 50mg |
$ 135.00 | 2022-06-01 | ||
| TRC | B204043-100mg |
2,3-Dihydro-1,2-benzisothiazole 1,1-Dioxide |
936-16-3 | 100mg |
$ 230.00 | 2022-06-01 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B828034-1g |
1,2-Benzisothiazole, 2,3-dihydro-, 1,1-dioxide |
936-16-3 | ≥95% | 1g |
2,435.40 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RD962-1g |
2,3-dihydro-1,2-benzothiazole 1,1-dioxide |
936-16-3 | 96% | 1g |
2651.0CNY | 2021-07-10 |
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Metodo di produzione
Metodo di produzione 1
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: (Dimethyl sulfide)trihydroboron
1.2 Reagents: Hydrochloric acid , Water
1.2 Reagents: Hydrochloric acid , Water
Riferimento
- Reductions of thio and dithio acids and their derivatives with the borane-dimethyl sulfide complex; use of catecholborane for functional transformations of dithio acids, Journal of Chemical Research, 1990, (4), 106-7
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: 2,2′-Bipyridine , Ferrous perchlorate Solvents: Acetonitrile ; 30 min, rt
1.2 Reagents: Iodonium, (2-carboxy-2-methyl-1-oxopropoxy)phenyl-, inner salt Solvents: Acetonitrile ; 2 h, 80 °C
1.2 Reagents: Iodonium, (2-carboxy-2-methyl-1-oxopropoxy)phenyl-, inner salt Solvents: Acetonitrile ; 2 h, 80 °C
Riferimento
- Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation, Organic Letters, 2019, 21(15), 5808-5812
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 48 min, 0 °C
Riferimento
- Synthesis and diabetic neuropathic pain-alleviating effects of 2N-(pyrazol-3-yl)methylbenzo[d]isothiazole-1,1-dioxide derivatives, Bioorganic & Medicinal Chemistry, 2017, 25(17), 4677-4685
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether , Tetrahydrofuran ; rt; 48 h, rt
1.2 Reagents: Sodium sulfate Solvents: Water ; 0 °C
1.2 Reagents: Sodium sulfate Solvents: Water ; 0 °C
Riferimento
- Pyrazole derivatives as voltage-gated calcium ion channel inhibitors and their preparation and use for the treatment of diseases, United States, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Catalysts: Titanium tetrachloride Solvents: 1,1,2,2-Tetrachloroethane ; 48 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
- TiCl4-mediated direct N-alkylation of sulfonamides with inactive ethers, Synlett, 2012, 23(4), 595-600
Metodo di produzione 7
Metodo di produzione 8
Metodo di produzione 9
Condizioni di reazione
Riferimento
- Catalytic oxidation of o-toluenesulfonamide in liquid phase. 4. o-Toluenesulfonamide oxidation, Latvijas Kimijas Zurnals, 1993, (3), 314-17
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 16 h, 0 °C → rt; rt → 0 °C
1.2 Solvents: Ethyl acetate
1.3 Reagents: Sulfuric acid Solvents: Water
1.2 Solvents: Ethyl acetate
1.3 Reagents: Sulfuric acid Solvents: Water
Riferimento
- Catalytic Asymmetric Exo-Selective [C+NC+CC] Reaction, Organic Letters, 2014, 16(6), 1550-1553
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 0 °C → 15 °C; 16 h, 15 °C
Riferimento
- 1,1,1-Trifluoro-3-hydroxyprop-2-yl carbamate and 1,1,1-trifluoro-4-hydrobut-2-yl carbamate derivatives as MAGL inhibitors and their preparation, United States, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt
1.2 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water
Riferimento
- Preparation of carbazole-containing sulfonamides as cryptochrome modulators, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2.5 h, 0 °C; 30 min, rt; 0 °C
1.2 Reagents: Ethyl acetate , Potassium sodium tartrate Solvents: Water ; 0 °C
1.2 Reagents: Ethyl acetate , Potassium sodium tartrate Solvents: Water ; 0 °C
Riferimento
- Non-Acidic Free Fatty Acid Receptor 4 Agonists with Antidiabetic Activity, Journal of Medicinal Chemistry, 2016, 59(19), 8868-8878
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride
Riferimento
- Hypolipidemic activity of phthalimide derivatives. 3. A comparison of phthalimide and 1,2-benzisothiazolin-3-one 1,1-dioxide derivatives to phthalimidine and 1,2-benzisothiazoline 1,1-dioxide congeners, Journal of Medicinal Chemistry, 1983, 26(2), 243-6
Metodo di produzione 15
Condizioni di reazione
1.1 Catalysts: Ferrous perchlorate , N-Methyl-N-(2-pyridinylmethyl)-2-pyridinemethanamine Solvents: Acetonitrile ; 30 min, rt
1.2 Reagents: Bis(2,2-dimethylpropanoato-κO)phenyliodine Solvents: Acetonitrile ; 2 h, 80 °C
1.2 Reagents: Bis(2,2-dimethylpropanoato-κO)phenyliodine Solvents: Acetonitrile ; 2 h, 80 °C
Riferimento
- Endosulfonamide compound and preparation method thereof, China, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Ethyl acetate
1.3 Reagents: Potassium sodium tartrate Solvents: Water ; overnight, rt
1.2 Reagents: Ethyl acetate
1.3 Reagents: Potassium sodium tartrate Solvents: Water ; overnight, rt
Riferimento
- Discovery, Scope and Limitations of an N-Dealkylation/N-Arylation of Secondary Sulfonamides under Chan-Lam Conditions, Asian Journal of Organic Chemistry, 2020, 9(3), 364-367
Metodo di produzione 17
Condizioni di reazione
Riferimento
- Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation, Journal of Medicinal Chemistry, 2014, 57(12), 5348-5355
Metodo di produzione 18
Condizioni di reazione
Riferimento
- Preparation of (+)-(1S,5R,6S)-exo-2-[2-[6-(phenyl)-3-azabicyclo[3.2.0]heptan-3-yl]ethyl]-2,3-dihydro-1,2-benzisothiazole-1,1-dioxide pharmaceuticals, Germany, , ,
Metodo di produzione 19
Condizioni di reazione
Riferimento
- Sulfonamidyls. 5. Electron spin resonance spectroscopic evidence for four- and five-membered-ring sulfonamidyls and sulfonyl nitroxides, Journal of Organic Chemistry, 1983, 48(4), 537-42
Metodo di produzione 20
Condizioni di reazione
Riferimento
- 1,1-Dioxo-2-halohydrocarbylthio-1,2-benzoisothiazolidines, United States, , ,
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Raw materials
- 3-chloro-1λ?,2-benzothiazole-1,1-dione
- Saccharin
- O-Toluenesulfonamide
- Benzenesulfonamide, 2-(ethoxymethyl)-
- 1,2-benzisothiazole-3-thiol 1,1-dioxide
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Preparation Products
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:936-16-3)2,3-dihydro-1,2-benzothiazole 1,1-dioxide
Numero d'ordine:A854449
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:50
Prezzo ($):526.0
Email:sales@amadischem.com
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Letteratura correlata
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
936-16-3 (2,3-dihydro-1,2-benzothiazole 1,1-dioxide) Prodotti correlati
- 8047-99-2(N-Ethyl-3-methylbenzenesulfonamide)
- 26914-52-3(Ethyltoulenesulfonamide)
- 40431-39-8(2-(aminomethyl)-N-methylbenzene-1-sulfonamide)
- 84108-98-5(3-methyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide)
- 76902-32-4(N-Ethyltoluenesulfonamide(o and p mixture))
- 920527-54-4(Benzenesulfonamide, 2-methyl-N-[(2-methylphenyl)methyl]-)
- 1077-56-1(N-ethyl-2-methylbenzene-1-sulfonamide)
- 151915-07-0(N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide)
- 916438-46-5(6-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:936-16-3)2,3-dihydro-1,2-benzothiazole 1,1-dioxide
Purezza:99%
Quantità:5g
Prezzo ($):526.0